N-[(4-Aminophenyl)methyl]adenosine
Overview
Description
N-[(4-Aminophenyl)methyl]adenosine is a chemical compound known for its role as an adenosine receptor inhibitor. It has a molecular formula of C₁₇H₂₀N₆O₄ and a molecular weight of 372.38 g/mol . This compound is particularly significant in scientific research due to its ability to interact with adenosine receptors, which are involved in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)methyl]adenosine typically involves the reaction of adenosine with 4-aminobenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) and may require heating and ultrasonic assistance to achieve complete dissolution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Aminophenyl)methyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-[(4-Aminophenyl)methyl]adenosine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving adenosine receptors.
Biology: Employed in studies to understand the role of adenosine receptors in biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to adenosine receptor activity.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
N-[(4-Aminophenyl)methyl]adenosine exerts its effects by inhibiting adenosine receptors. The compound binds to these receptors, preventing the natural ligand (adenosine) from interacting with them. This inhibition can modulate various physiological processes, including neurotransmission, cardiovascular function, and immune response. The molecular targets involved include adenosine A1, A2A, A2B, and A3 receptors .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The natural ligand for adenosine receptors, involved in various physiological processes.
N6-(Phenylmethyl)adenosine: A similar compound with a different substituent on the adenosine molecule.
N6-(Cyclohexylmethyl)adenosine: Another similar compound with a cyclohexylmethyl group instead of a 4-aminophenylmethyl group.
Uniqueness
N-[(4-Aminophenyl)methyl]adenosine is unique due to its specific interaction with adenosine receptors and its ability to inhibit their activity. This makes it a valuable tool in scientific research for studying the role of adenosine receptors in various physiological and pathological processes .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVNAUPWLXPSA-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914949 | |
Record name | N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95523-13-0 | |
Record name | N(6)-(4-Aminobenzyl)adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095523130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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